Phenol, 4-[(4-methylphenyl)methyl]-
CAS No.: 28994-46-9
Cat. No.: VC19682581
Molecular Formula: C14H14O
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28994-46-9 |
|---|---|
| Molecular Formula | C14H14O |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 4-[(4-methylphenyl)methyl]phenol |
| Standard InChI | InChI=1S/C14H14O/c1-11-2-4-12(5-3-11)10-13-6-8-14(15)9-7-13/h2-9,15H,10H2,1H3 |
| Standard InChI Key | GPLFFBUSCBMSNI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CC2=CC=C(C=C2)O |
Introduction
Key Findings
Phenol, 4-[(4-methylphenyl)methyl]- (IUPAC: 4-(4-methylbenzyl)phenol) is a phenolic derivative characterized by a 4-methylbenzyl substituent at the para position of the phenol ring. While direct literature on this specific compound is limited, structural analogs such as aminomethyl- and iminomethyl-substituted derivatives provide critical insights into its potential properties and applications. This report synthesizes data from crystallographic studies, computational analyses, and synthetic chemistry to construct a comprehensive profile of the compound, emphasizing its role as a precursor in Schiff base synthesis and coordination chemistry.
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic name 4-(4-methylbenzyl)phenol reflects the compound’s structure: a phenol ring substituted at the 4-position with a 4-methylbenzyl group. Alternative designations include:
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4-[(4-Methylphenyl)methyl]phenol
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p-(p-Tolylmethyl)phenol
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 198.26 g/mol (calculated from isotopic composition).
Structural Analysis
The compound comprises two aromatic rings connected by a methylene (-CH-) bridge:
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Phenolic Ring: A hydroxyl group at the para position confers acidity (), typical of phenolic compounds.
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4-Methylbenzyl Group: A toluene-derived substituent with a methyl group at the para position relative to the bridging methylene.
Key Bond Lengths and Angles (inferred from analogous structures ):
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C-O bond: ~1.36 Å (phenolic oxygen).
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C-C bonds in aromatic rings: ~1.39–1.42 Å.
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Dihedral angle between rings: ~85°–90° (minimizing steric strain).
Synthesis and Reaction Chemistry
Friedel-Crafts Alkylation
A plausible method involves the alkylation of phenol with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl):
Challenges: Competitive ortho-substitution and catalyst deactivation by the phenolic -OH group may necessitate protective strategies (e.g., silylation).
Reduction of Schiff Base Intermediates
Schiff bases derived from 4-hydroxybenzaldehyde and 4-methylaniline (e.g., 4-{[(4-methylphenyl)amino]methyl}phenol ) can be reduced to yield the target compound:
Advantage: High regioselectivity and mild reaction conditions .
Reaction Pathways
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Oxidation: The phenolic -OH group may undergo oxidation to form quinones under strong oxidizing conditions (e.g., KMnO).
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Electrophilic Substitution: The electron-rich aromatic rings are susceptible to nitration, sulfonation, or halogenation at the ortho/para positions.
Physicochemical Properties
Thermal Stability
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Melting Point: Estimated range: 110–125°C (based on analogs ).
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Boiling Point: ~320–340°C (extrapolated from similar phenolic derivatives).
Solubility and Partitioning
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Solubility:
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Polar solvents (e.g., ethanol, DMSO): Moderate solubility (~5–10 mg/mL).
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Nonpolar solvents (e.g., hexane): Low solubility (<1 mg/mL).
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logP: Calculated value ≈ 3.2 (indicating moderate lipophilicity).
Spectroscopic Profiles
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IR Spectroscopy:
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O-H stretch: ~3300 cm (broad).
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C-O stretch: ~1250 cm.
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NMR (1H):
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Phenolic -OH: δ 5.2–5.5 ppm (exchangeable).
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Aromatic protons: δ 6.6–7.2 ppm (multiplet).
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Methyl groups: δ 2.3 ppm (singlet, Ar-CH) and δ 3.9 ppm (singlet, -CH-).
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Applications and Research Significance
Precursor to Schiff Bases
The compound serves as a key intermediate in synthesizing Schiff bases, which exhibit biological and catalytic activity. For example, condensation with aldehydes yields imine derivatives used in:
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Metal Coordination Chemistry: Formation of Cu(II) and Co(II) complexes with antimicrobial properties .
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Fluorescent Probes: Tautomerization-dependent emission for pH sensing .
Pharmaceutical Intermediates
While direct pharmacological data are lacking, structural analogs demonstrate:
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Antifungal Activity: Disruption of cell wall biosynthesis in Candida spp..
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Antioxidant Effects: Radical scavenging via phenolic -OH groups .
Material Science
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Polymer Stabilizers: Antioxidant properties mitigate thermal degradation in polymers.
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Liquid Crystals: Benzyl-substituted phenols contribute to mesophase stability in display technologies.
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